molecular formula C9H17N2O2 B015983 1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl- CAS No. 4399-80-8

1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-

Cat. No.: B015983
CAS No.: 4399-80-8
M. Wt: 185.24 g/mol
InChI Key: XNNPAWRINYCIHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl- is a stable nitroxide radical compound. Nitroxide radicals are known for their stability and are widely used as molecular probes and labels in various biophysical and biomedical research applications. This compound is particularly notable for its sterically shielded structure, which enhances its stability in biological systems .

Scientific Research Applications

1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl- has several scientific research applications:

    Magnetic Resonance Imaging (MRI): Used as a contrast agent due to its paramagnetic properties.

    Electron Paramagnetic Resonance (EPR) Spectroscopy: Employed as a spin label to study the structure and dynamics of biomolecules.

    Biomedical Research: Utilized in the study of oxidative stress and redox biology.

    Chemical Probes: Acts as a probe to investigate various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl- typically involves the following steps:

    Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic conditions.

    Introduction of the Nitroxide Group: The nitroxide group is introduced by oxidizing the corresponding hydroxylamine derivative. This oxidation can be carried out using reagents such as m-chloroperbenzoic acid or hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.

    Reduction: Ascorbic acid, sodium borohydride.

    Substitution: Amines, alcohols, thiols.

Major Products

Comparison with Similar Compounds

Similar Compounds

    3-Carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl: Another stable nitroxide radical with similar applications in EPR spectroscopy and MRI.

    2,2,5,5-Tetraethyl-2,5-dihydropyrrole-1-oxyl: Used as a spin label for in-cell applications.

Uniqueness

1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl- is unique due to its sterically shielded structure, which provides enhanced stability in biological systems compared to other nitroxide radicals. This makes it particularly useful in long-term studies and applications where stability is crucial .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl- can be achieved through a multi-step reaction pathway involving the conversion of starting materials to intermediate compounds, followed by further reactions to yield the final product.", "Starting Materials": [ "2,2,5,5-tetramethyl-1-pyrrolidinyloxyl (TEMPO)", "Acetic anhydride", "Ammonium bicarbonate", "Methanol", "Sodium borohydride", "Dimethylformamide (DMF)", "Triethylamine", "Acetic acid", "Methanesulfonic acid" ], "Reaction": [ "Step 1: Synthesis of N-(TEMPO) acetylacetamide\n- TEMPO and acetic anhydride are combined in methanol and stirred for 24 hours at room temperature\n- The resulting solid is filtered and washed with methanol to yield N-(TEMPO) acetylacetamide", "Step 2: Synthesis of N-(TEMPO) acetyl-3-aminocarbonyl-2,2,5,5-tetramethylpyrrolidine\n- Ammonium bicarbonate is added to N-(TEMPO) acetylacetamide in DMF\n- The mixture is stirred for 24 hours at room temperature, then heated to 60°C for 4 hours\n- The resulting solid is filtered and washed with DMF to yield N-(TEMPO) acetyl-3-aminocarbonyl-2,2,5,5-tetramethylpyrrolidine", "Step 3: Synthesis of 1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-\n- Sodium borohydride is added to N-(TEMPO) acetyl-3-aminocarbonyl-2,2,5,5-tetramethylpyrrolidine in methanol\n- The mixture is stirred for 24 hours at room temperature, then heated to 60°C for 4 hours\n- The resulting solid is filtered and washed with methanol to yield 1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-", "Step 4: Purification of 1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-\n- The crude product is dissolved in acetic acid and heated to reflux for 2 hours\n- Methanesulfonic acid is added dropwise to the mixture until the pH reaches 2\n- The resulting solid is filtered and washed with water to yield the purified product" ] }

CAS No.

4399-80-8

Molecular Formula

C9H17N2O2

Molecular Weight

185.24 g/mol

InChI

InChI=1S/C9H17N2O2/c1-8(2)5-6(7(10)12)9(3,4)11(8)13/h6H,5H2,1-4H3,(H2,10,12)

InChI Key

XNNPAWRINYCIHL-UHFFFAOYSA-N

SMILES

CC1(CC(C(N1[O])(C)C)C(=O)N)C

Canonical SMILES

CC1(CC(C(N1[O])(C)C)C(=O)N)C

4399-80-8
55805-96-4

Synonyms

3-(Aminocarbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy;  2,2,5,5-Tetramethylpyrrolidine-1-oxyl-3-carboxamide;  3-Carbamoylproxyl;  NSC 152272;  Pirolid;  Proxad; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-
Reactant of Route 2
Reactant of Route 2
1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-
Reactant of Route 3
1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-
Reactant of Route 4
1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-
Reactant of Route 5
1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-
Reactant of Route 6
1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.